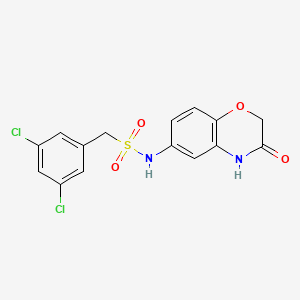

(3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,5-dichlorophenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O4S/c16-10-3-9(4-11(17)5-10)8-24(21,22)19-12-1-2-14-13(6-12)18-15(20)7-23-14/h1-6,19H,7-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFDUEKXMAWUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzoxazinone structure. One common approach is the reaction of 3,5-dichlorophenol with chlorosulfonic acid to form the corresponding chlorosulfonic acid derivative, which is then reacted with 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-ylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques to streamline production.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The benzoxazinone ring can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be employed to modify the compound's structure, potentially altering its properties.

Substitution: : Substitution reactions at the chlorophenyl group can introduce different substituents, leading to a variety of analogs.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the benzoxazinone ring, reduced forms of the compound, and various substituted analogs of the dichlorophenyl group.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Anticancer Properties

Recent computational studies have predicted that this compound exhibits significant antibacterial and anticancer activities. The Prediction of Activity Spectra for Substances (PASS) program suggests that it may inhibit specific enzymes or interact with cellular receptors, making it a candidate for further pharmacological development.

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of similar sulfonamide compounds exhibit cytotoxic effects against various human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM. These studies indicate that modifications to the sulfonamide structure can enhance anticancer properties .

- Enzyme Inhibition : Other sulfonamide compounds have demonstrated inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, suggesting that (3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide may also possess similar inhibitory capabilities .

Medicinal Chemistry

The unique structural features of (3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide suggest several potential applications in medicinal chemistry:

- Lead Compound Development : Its predicted biological activities position it as a promising lead compound for drug discovery aimed at treating bacterial infections or cancer.

- Modifications for Enhanced Efficacy : The ability to modify its structure could allow researchers to enhance its efficacy or reduce toxicity in therapeutic applications.

Computational Studies

In silico studies using molecular docking techniques have identified potential interactions between this compound and various biological targets, suggesting avenues for further exploration in drug design .

Wirkmechanismus

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific structural features, including the presence of the dichlorophenyl group and the benzoxazinone derivative. Similar compounds include:

3,5-Dichlorophenylmethanesulfonamide: : Lacks the benzoxazinone moiety.

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide: : Lacks the dichlorophenyl group.

3,5-Dichlorophenyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amide: : Similar structure but different functional group.

Biologische Aktivität

(3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound.

The compound has the following molecular characteristics:

- Molecular Formula : C15H12Cl2N2O4S

- CAS Number : 900019-85-4

Synthesis

The synthesis of this compound typically involves the formation of the benzoxazine ring through cyclization reactions. Various synthetic methods have been reported, including microwave-assisted and metal-catalyzed reactions, which facilitate the efficient formation of the desired heterocycles under mild conditions .

1. Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of benzoxazine exhibit significant analgesic and anti-inflammatory activities. In vitro studies have shown that (3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide acts as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2. The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, which is crucial for mediating inflammation and pain responses .

Table 1: COX Inhibition Activity

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| (3,5-dichlorophenyl)-N-(3-oxo...) | 20 | 70 |

| Indomethacin | 69 | 78 |

The biological activity is primarily attributed to the compound's ability to inhibit the COX enzymes. This inhibition results in reduced levels of inflammatory mediators such as interleukin-1 beta (IL-1β), which was significantly decreased in treated models compared to controls. The structure–activity relationship (SAR) studies suggest that specific substitutions on the benzoxazine ring enhance its inhibitory potency against COX enzymes .

Study 1: Analgesic Efficacy

In a controlled study comparing various benzoxazine derivatives, (3,5-dichlorophenyl)-N-(3-oxo...) demonstrated comparable analgesic effects to standard drugs like sodium diclofenac. The study reported an analgesic activity percentage ranging from 42% to 51% at therapeutic doses .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties revealed that this compound significantly reduced edema in animal models. The onset of action was rapid, with notable effects observed within one hour post-administration .

Table 2: Anti-inflammatory Activity Comparison

| Compound | Edema Inhibition (%) | Time to Effect (hours) |

|---|---|---|

| (3,5-dichlorophenyl)-N-(3-oxo...) | 65 | 1 |

| Sodium Diclofenac | 51 | 1 |

Q & A

Basic Research Questions

Q. How can the synthesis of (3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide be optimized for high purity and yield?

- Methodological Answer :

- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Flow chemistry setups, as demonstrated in Omura-Sharma-Swern oxidation workflows, enable precise control over reaction conditions .

- Incorporate controlled copolymerization techniques (e.g., from P(CMDA-DMDAAC)s synthesis) to stabilize intermediates and reduce side reactions .

- Purify via solid-phase extraction (SPE) with Oasis HLB cartridges, preconditioned with methanol and water, to isolate the compound from byproducts .

Q. What analytical techniques are most reliable for structural validation of this compound?

- Methodological Answer :

- Employ LC-MS with electrospray ionization (ESI) for mass confirmation, coupled with 1H/13C NMR to verify substituent positions and stereochemistry (e.g., as used for hydroxamic acid derivatives) .

- Utilize SPE-HLB sorbents for sample cleanup prior to analysis to minimize matrix interference in spectral data .

Q. How should researchers approach purification to minimize adsorption losses during handling?

- Methodological Answer :

- Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption .

- Use HDPE containers for sample storage and avoid prolonged exposure to polar solvents that may degrade the compound .

Advanced Research Questions

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm and identify breakdown products using HRMS/MS .

- Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions.

Q. What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Precondition SPR chips with carboxylated dextran to immobilize target proteins .

- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies on key residues .

Q. How can contradictory data in activity studies (e.g., varying IC50 values across assays) be resolved?

- Methodological Answer :

- Standardize assay conditions (e.g., buffer composition, cell lines) and include internal controls (e.g., triclosan-d3 for LC-MS normalization) .

- Apply meta-analysis to reconcile discrepancies, factoring in variables like solvent effects or protein purity .

Q. What computational approaches are recommended for modeling the compound’s reactivity and electronic properties?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactive sites.

- Simulate solvation effects using implicit solvent models (e.g., PCM) and validate with experimental spectral data .

Q. How can environmental persistence or degradation pathways of this compound be assessed?

- Methodological Answer :

- Analyze wastewater matrices using SPE-HLB extraction followed by LC-QTOF-MS to identify transformation products (e.g., dechlorinated metabolites) .

- Conduct microcosm studies under aerobic/anaerobic conditions to track biodegradation kinetics .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.